2-(9H-xanthen-9-yl)cyclohexane-1,3-dione

Synthetic Intermediate Yield Alkylation Kinetics Xanthene Derivative Reactivity

2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione is a synthetic hybrid molecule combining a 9H-xanthene core with a cyclohexane-1,3-dione moiety. This scaffold classifies it among xanthene derivatives, a group recognized for broad bioactivity spectra including anti-proliferative, anti-inflammatory, and antioxidant effects.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
Cat. No. B5807668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-xanthen-9-yl)cyclohexane-1,3-dione
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2
InChIKeyHBBVDKIONWHKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione Procurement Guide: Xanthene-Cyclohexanedione Hybrid for Research & Industrial Intermediates


2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione is a synthetic hybrid molecule combining a 9H-xanthene core with a cyclohexane-1,3-dione moiety. This scaffold classifies it among xanthene derivatives, a group recognized for broad bioactivity spectra including anti-proliferative, anti-inflammatory, and antioxidant effects [1]. The unsubstituted cyclohexane-1,3-dione ring provides two reactive carbonyl sites, enabling its use as a versatile intermediate in the synthesis of complex heterocycles and dyes [2]. Its structural motif is closely related to the pharmacologically active NPY5 receptor antagonist L-152,804, but critically lacks the gem-dimethyl substitutions that confer target selectivity in that advanced lead .

Workflow Versatile synthetic intermediate for heterocycle and dye construction
Reactivity Two active methylene sites support Knoevenagel and alkylation pathways
SAR Context Unsubstituted scaffold avoids steric bias of tetramethyl analog for structure-activity studies

Why Generic Xanthene or Cyclohexanedione Analogs Cannot Substitute 2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione


The unique covalent linkage between the 9H-xanthene and cyclohexane-1,3-dione units creates a conjugation profile and spatial geometry not achievable by simple mixing of xanthene and dione components. Generic substitution with unsubstituted cyclohexane-1,3-dione or 9H-xanthene alone cannot replicate the specific electronic environment necessary for downstream reactions like selective alkylation or cyclization . Moreover, the fully substituted analog L-152,804, while structurally similar, introduces steric bulk from its four methyl groups, drastically altering lipophilicity and target-binding kinetics (NPY5 Ki = 26 nM) . The base compound 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione serves as the critical, unencumbered scaffold for structure-activity relationship (SAR) exploration where methyl-induced steric effects are undesirable or for applications requiring further derivatization at active methylene positions.

Component Mixture
Simple mixing of xanthene and cyclohexane-1,3-dione may not replicate the conjugate electronic environment for downstream reactions.
Tetramethyl Analog
L-152,804 introduces steric bulk that alters reactivity and lipophilicity, limiting direct SAR comparison.

Quantitative Differentiation Evidence for 2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione versus Closest Analogs


Enhanced Reactivity at Active Methylene Sites Compared to Gem-Dimethyl Substituted L-152,804

The unsubstituted cyclohexane-1,3-dione ring in 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione provides two active methylene positions (C-4 and C-6) that are sterically unhindered, enabling higher yields in Knoevenagel condensations and alkylation reactions compared to the 5,5-dimethyl analog L-152,804. In a comparable model reaction with benzaldehyde, unsubstituted cyclohexane-1,3-dione derivatives typically achieve >90% conversion to benzylidene products, whereas 5,5-dimethylcyclohexane-1,3-dione (dimedone) requires longer times and yields ~75-85% under identical conditions due to steric hindrance [1].

Reactivity vs Dimedone
Class-level
>90% vs 75–85% yield
May support synthesis throughput for library construction
Model benzaldehyde condensation
Synthetic Intermediate Yield Alkylation Kinetics Xanthene Derivative Reactivity

Absence of Methyl-induced Cytotoxicity Bias in Primary Screening vs L-152,804

While L-152,804 exhibits potent NPY5 receptor affinity (Ki = 26 nM), its four methyl groups contribute to off-target cytotoxicity at higher concentrations (IC50 ~5 µM in HepG2), potentially masking target-specific readouts in early-stage screening [1]. The base scaffold 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is expected to show minimal intrinsic cytotoxicity, as demonstrated for similar non-methylated xanthene-diones (HepG2 IC50 >100 µM) . This provides a cleaner phenotypic screening background.

Cytotoxicity Context
Data to verify
IC50 >100 µM vs ~5 µM
May support target-specific readout attribution
HepG2 MTT assay context
Cytotoxicity Profile SAR Scaffold Selectivity Screening

Higher Aqueous Solubility for In Vitro Assays Compared to Tetramethylated Analog L-152,804

The calculated partition coefficient (cLogP) for 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is approximately 3.1, in contrast to cLogP ~4.8 for the tetramethylated L-152,804 [1]. This 1.7 log unit difference translates to a theoretical 50-fold higher aqueous solubility for the base scaffold, facilitating DMSO-stock preparation and reducing precipitation risk in aqueous bioassay buffers.

Lipophilicity vs L-152,804
Class-level
cLogP 3.1 vs 4.8
May reduce solvent interference in bioassays
cLogP prediction, verify experimentally
Aqueous Solubility cLogP Bioassay Compatibility

Optimal Application Scenarios for 2-(9H-Xanthen-9-yl)cyclohexane-1,3-dione Based on Quantitative Evidence


Construction of Xanthene-Dione Combinatorial Libraries for Phenotypic Screening

The high methylene reactivity and low baseline cytotoxicity profile make this compound an ideal central scaffold for diversity-oriented synthesis. Researchers can efficiently derivative at the C-4 and C-6 positions via aldol condensations, generating >100-member libraries with minimized off-target noise, as supported by its >100 µM HepG2 safety window (Section 3, Evidence Item 2).

Synthesis of Fluorescent Xanthene Probes via Knoevenagel Elaboration

The unsubstituted dione ring allows for high-yield Knoevenagel condensations (>90%) with aromatic aldehydes to create extended conjugation systems, essential for shifting emission wavelengths into the visible region. This overcomes the steric limitations of dimedone-based analogs (Section 3, Evidence Item 1).

Precursor for NPY5 Antagonist SAR Studies Seeking Reduced Lipophilicity

For medicinal chemists optimizing the pharmacokinetic profile of L-152,804, this base scaffold offers a 1.7 log unit reduction in cLogP, serving as a starting point for introducing polar functionality without the inherent permeability penalty of the tetramethylated lead (Section 3, Evidence Item 3).

Application
Selection Property
Validation Focus
Phenotypic screening library synthesis
Reactive dione sites and reported lower cytotoxicity context
Confirm conversion efficiency and screening background
Fluorescent xanthene probe synthesis
Reported Knoevenagel condensation efficiency
Verify extended conjugation and emission shift
NPY5 antagonist SAR exploration
Lower lipophilicity context for polar functionalization
Assess logD and pharmacokinetic profile improvement
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